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Compound of Interest

1-(4-Chlorophenyl)-2-
Compound Name:
hydroxyethanone

Cat. No.: B1594892

An In-Depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)-2-
hydroxyethanone

Abstract

1-(4-Chlorophenyl)-2-hydroxyethanone is an alpha-hydroxy ketone of significant interest as
a synthetic intermediate in medicinal chemistry and materials science. A thorough
understanding of its physical properties is paramount for its effective handling, characterization,
and application in research and development. This guide provides a comprehensive overview
of the core physical properties of this compound, detailed protocols for its characterization, and
expert insights into the rationale behind these analytical methodologies. It is designed to serve
as a practical and authoritative resource for professionals in the chemical sciences.

Introduction and Molecular Identity

1-(4-Chlorophenyl)-2-hydroxyethanone, also known as 4'-Chloro-2-hydroxyacetophenone,
possesses a key structural motif: a chlorophenyl group attached to a carbonyl, which is alpha
to a primary alcohol. This arrangement makes it a versatile precursor for a variety of chemical
transformations. The electron-withdrawing nature of the para-chloro substituent influences the
reactivity of both the carbonyl and hydroxyl groups, while the alpha-hydroxy group can
participate in hydrogen bonding and serve as a handle for further functionalization. Accurate
characterization of its physical properties is the foundation for ensuring purity, stability, and
consistent performance in downstream applications.
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Core Physicochemical Properties

The fundamental physicochemical data for 1-(4-Chlorophenyl)-2-hydroxyethanone are

summarized in Table 1. These values are critical for stoichiometric calculations, solvent

selection, and safety assessments.

Property Value Source(s)
1-(4-chlorophenyl)-2-

UPAC Name hy(droxyethr;noni) s

CAS Number 27993-56-2 [1]
Molecular Formula CsH7CIO2 [1]
Molecular Weight 170.59 g/mol [1]
Appearance Light yellow to yellow solid [2][3]

pKa (Predicted) 12.63 +0.10 [2][3]
XLogP3 (Predicted) 1.7 [1]
Topological Polar Surface Area  37.3 A2 [1]

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is a critical indicator of its purity and stability. For

crystalline solids like 1-(4-Chlorophenyl)-2-hydroxyethanone, the melting point is a key

specification.

Thermal Property Value Source(s)
Melting Point 127 -129 °C [2][31[4]
Boiling Point 299.9 °C (at 760 mmHg) [4]

Flash Point 135.2 °C [4]

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://www.benchchem.com/product/b1594892?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Chlorophenyl_-2-hydroxyethan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Chlorophenyl_-2-hydroxyethan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Chlorophenyl_-2-hydroxyethan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Chlorophenyl_-2-hydroxyethan-1-one
https://en.wikipedia.org/wiki/%CE%91-Ketol_rearrangement
https://www.tainstruments.com/wp-content/uploads/DSC-Presentation-New-Mexico-Event.pdf
https://en.wikipedia.org/wiki/%CE%91-Ketol_rearrangement
https://www.tainstruments.com/wp-content/uploads/DSC-Presentation-New-Mexico-Event.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Chlorophenyl_-2-hydroxyethan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Chlorophenyl_-2-hydroxyethan-1-one
https://www.benchchem.com/product/b1594892?utm_src=pdf-body
https://en.wikipedia.org/wiki/%CE%91-Ketol_rearrangement
https://www.tainstruments.com/wp-content/uploads/DSC-Presentation-New-Mexico-Event.pdf
https://store.astm.org/e1148-02.html
https://store.astm.org/e1148-02.html
https://store.astm.org/e1148-02.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Expert Insight: Why Differential Scanning Calorimetry
(DSC)?

While traditional melting point apparatus provides a range, DSC offers superior accuracy and
more information. It measures the heat flow required to raise the sample temperature, revealing
a precise onset of melting (Tm) and the enthalpy of fusion (AHfus). For drug development,

where purity is non-negotiable, DSC is the authoritative method because it can detect subtle
impurities that broaden the melting peak, a phenomenon known as freezing-point depression.

[5]16]

Protocol: Melting Point Determination by DSC

This protocol outlines a self-validating system for the precise determination of the melting point.

¢ Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using
certified standards like indium (Tm = 156.6 °C).[3] This ensures the instrument's accuracy is
traceable.

e Sample Preparation: Accurately weigh 1-3 mg of high-purity 1-(4-Chlorophenyl)-2-
hydroxyethanone into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical
empty, crimped pan to serve as the reference.

o Experimental Setup:
o Place the sample and reference pans into the DSC cell.

o Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent
oxidative degradation.

o Rationale: The inert atmosphere is crucial as alpha-hydroxy ketones can be susceptible to
oxidation at elevated temperatures.[7]

e Thermal Program:
o Equilibrate the cell at 25 °C.

o Ramp the temperature from 25 °C to 150 °C at a heating rate of 10 °C/min.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://en.wikipedia.org/wiki/Differential_scanning_calorimetry
https://www.researchgate.net/publication/229298241_DSC_Studies_on_Organic_Melting_Temperature_Standards
https://www.tainstruments.com/wp-content/uploads/DSC-Presentation-New-Mexico-Event.pdf
https://www.benchchem.com/product/b1594892?utm_src=pdf-body
https://www.benchchem.com/product/b1594892?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc00773h
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Rationale: A 10 °C/min heating rate provides a good balance between resolution and
experimental time. Slower rates can improve resolution but may not be necessary for a
sharp-melting compound.[6]

o Data Analysis: The resulting thermogram will show an endothermic peak. The extrapolated
onset temperature of this peak is reported as the melting point (Tm). The area under the
peak corresponds to the heat of fusion.

Visualization: DSC Experimental Workflow

Preparation Execution Analysis
1. Calibrate DSC 2. Weigh 1-3 mg 3. Crimp in Al Pan 4. Load Pans & 5. Heat at 10°C/min 6. Record Heat Flow 7. Determine Onset Tm
(Indium Standard) of Sample (Sample & Reference) Purge with N2 (25°C to 150°C) vs. Temperature & AHfus

Click to download full resolution via product page
Caption: Workflow for Melting Point Determination using DSC.

Solubility Characteristics

Solubility is a critical parameter for reaction setup, purification (recrystallization), and
formulation. Based on its structure—a polar hydroxyl group and a moderately nonpolar
chlorophenyl ring—1-(4-Chlorophenyl)-2-hydroxyethanone is expected to be soluble in polar
organic solvents and sparingly soluble in water and nonpolar solvents.

Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classifying the solubility of the compound.
e Setup: In separate, labeled test tubes, place approximately 10-20 mg of the compound.

e Solvent Addition: To each tube, add 1 mL of a test solvent dropwise while vortexing. The
solvents should span a range of polarities:

o Water (Polar, Protic)
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[e]

Methanol (Polar, Protic)

o

Acetone (Polar, Aprotic)

[¢]

Dichloromethane (Moderately Polar)

[¢]

Toluene (Nonpolar)

[e]

Hexane (Nonpolar)

o Observation: Observe if the solid dissolves completely at room temperature. Classify as
"Soluble," "Partially Soluble," or "Insoluble.”

o Acid/Base Test: If insoluble in water, test solubility in 5% ag. HCI and 5% aq. NaOH to check
for basic or acidic functional groups.[8][9] Given the predicted pKa of ~12.6, the hydroxyl
group is weakly acidic and may show enhanced solubility in a strong base, but it is not
expected to be acidic enough to dissolve in 5% ag. NaHCOs.

Spectroscopic Profile

The spectroscopic profile provides an unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
e 'H NMR (Predicted):

o Aromatic Protons: Two doublets are expected in the aromatic region (~7.5-8.0 ppm). The
protons ortho to the carbonyl group will be deshielded and appear downfield, while the
protons ortho to the chlorine atom will be slightly upfield. Each doublet should integrate to
2H.

o Methylene Protons (-CHz-): A singlet corresponding to the two protons on the carbon
bearing the hydroxyl group is expected (~4.5-5.0 ppm).

o Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-
dependent (~3-4 ppm). It may exchange with D20.
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e 13C NMR (Predicted):

o Carbonyl Carbon (C=0): The ketone carbonyl carbon is expected to appear significantly
downfield (~195-200 ppm).

o Aromatic Carbons: Four signals are expected. The carbon attached to the carbonyl (ipso-
carbon) will be around ~135 ppm, the chlorine-bearing carbon around ~140 ppm, and the
other two CH carbons between ~129-131 ppm.

o Methylene Carbon (-CH20H): The carbon attached to the hydroxyl group is expected
around ~65-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

O-H Stretch: A broad absorption band in the region of 3200-3500 cm~1 is characteristic of the
hydroxyl group's stretching vibration.

e C-H Stretch (Aromatic): Signals just above 3000 cm~1* correspond to the aromatic C-H
bonds.

e C=0 Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm~! is indicative
of the conjugated aryl ketone. Conjugation with the phenyl ring lowers the frequency from a
typical aliphatic ketone (~1715 cm™1).

o C=C Stretch (Aromatic): Peaks in the 1400-1600 cm~! region are characteristic of the
aromatic ring.

o C-CI Stretch: A signal in the fingerprint region, typically around 1090 cm~1, can be attributed
to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern,
confirming the structure.
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e Molecular lon (M+): A peak corresponding to the molecular weight (m/z = 170) should be
observed. Due to the natural abundance of chlorine isotopes (3°Cl:3’Cl = 3:1), an M+2 peak
at m/z = 172 with approximately one-third the intensity of the M+ peak is a definitive
signature.

o Key Fragments: The most common fragmentation pathway for ketones is alpha-cleavage.

o [C7H4CIO]* (m/z = 139/141): Loss of the «CH20H radical results in the stable 4-
chlorobenzoyl cation. This is often the base peak in the spectrum.[10]

o [CeHaClI]* (m/z = 111/113): Subsequent loss of carbon monoxide (CO) from the benzoyl
cation gives the 4-chlorophenyl cation.

Visualization: Structure-Spectra Correlation

Caption: Correlation of molecular structure with key NMR, IR, and MS signals.
Chemical Stability and Handling
Understanding the chemical stability is crucial for safe storage and use.

o Storage: The compound should be stored in a tightly sealed container in a cool, dry place
(recommended 2-8°C) to prevent degradation.[2][3]

o Reactivity: Alpha-hydroxy ketones are known to be sensitive to certain conditions:

o Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid. Strong
oxidizing agents should be avoided.[7]

o Rearrangement: Under acidic or basic conditions, alpha-hydroxy ketones can undergo
rearrangement (a-ketol rearrangement).[2] This inherent reactivity is a key consideration in
reaction planning.

o Photoreactivity: Like many ketones, this compound may be sensitive to UV light, which
can promote radical cleavage reactions.[11] Protection from light is advisable for long-term
storage.

e Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.
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Conclusion

This technical guide has provided a detailed examination of the essential physical properties of
1-(4-Chlorophenyl)-2-hydroxyethanone. The tabulated data, validated experimental
protocols, and expert analysis of its thermal, spectroscopic, and stability characteristics serve
as a robust resource for scientists. By employing the methodologies described herein,
researchers can ensure the quality and consistency of this important chemical intermediate,
facilitating its successful application in synthesis and development programs.

References

 Solubility test for Organic Compounds. (2024). Available at: [Link]

e PubChem. 1-(4-Chlorophenyl)-2-hydroxyethan-1-one. National Center for Biotechnology
Information. Available at: [Link]

» Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
o Wikipedia. Differential scanning calorimetry. (2024). Available at: [Link]

o Chemaguide. mass spectra - fragmentation patterns. Available at: [Link]

o Wikipedia. a-Ketol rearrangement. (2023). Available at: [Link]

e ACS Publications. Photochemistry and Photophysics of a-Hydroxy Ketones.
Macromolecules. Available at: [Link]

e Charsley, E. L., et al. (2006). DSC studies on organic melting point temperature standards.
Thermochimica Acta. Available at: [Link]

e TAInstruments. Differential Scanning Calorimetry (DSC). Available at: [Link]

e Zheng, S., et al. (2022). Synthesis of a-keto aldehydes via selective Cu(i)-catalyzed
oxidation of a-hydroxy ketones. Chemical Communications. Available at: [Link]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1594892?utm_src=pdf-body
https://www.online.collegemokama.com/study-material/chemistry/download/solubility-test-for-organic-compounds-by-dr-kumari-nitu-singh-6331
https://pubchem.ncbi.nlm.nih.gov/compound/587085
https://www.scribd.com/document/349479361/Procedure-For-Determining-Solubility-of-Organic-Compounds
https://en.wikipedia.org/wiki/Differential_scanning_calorimetry
https://www.chemguide.co.uk/analysis/masspec/fragmentation.html
https://en.wikipedia.org/wiki/%CE%91-Ketol_rearrangement
https://pubs.acs.org/doi/10.1021/ma00085a027
https://www.researchgate.net/publication/248467406_DSC_Studies_on_Organic_Melting_Temperature_Standards
https://www.tainstruments.com/pdf/literature/DSC-Brochure.pdf
https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc02568a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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